N4-[3-(1H-imidazol-1-yl)propyl]-5-nitropyrimidine-4,6-diamine
CAS No.: 306290-83-5
Cat. No.: VC6993603
Molecular Formula: C10H13N7O2
Molecular Weight: 263.261
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 306290-83-5 |
|---|---|
| Molecular Formula | C10H13N7O2 |
| Molecular Weight | 263.261 |
| IUPAC Name | 4-N-(3-imidazol-1-ylpropyl)-5-nitropyrimidine-4,6-diamine |
| Standard InChI | InChI=1S/C10H13N7O2/c11-9-8(17(18)19)10(15-6-14-9)13-2-1-4-16-5-3-12-7-16/h3,5-7H,1-2,4H2,(H3,11,13,14,15) |
| Standard InChI Key | DNDYUIIBLIVPRG-UHFFFAOYSA-N |
| SMILES | C1=CN(C=N1)CCCNC2=NC=NC(=C2[N+](=O)[O-])N |
Introduction
Chemical Structure and Nomenclature
Core Pyrimidine Framework
The pyrimidine ring system serves as the central scaffold, with substitutions at positions 4, 5, and 6. The nitro group (-NO₂) at position 5 introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions . At position 4, the N4-[3-(1H-imidazol-1-yl)propyl] substituent adds a heteroaromatic imidazole moiety connected via a three-carbon alkyl chain, enhancing potential hydrogen-bonding and π-π stacking capabilities .
Table 1: Comparative Structural Features of Related Compounds
*Estimated via computational methods due to absence of experimental data.
Systematic Nomenclature
The IUPAC name follows positional numbering rules for pyrimidine derivatives. The primary amine at position 4 is substituted with a 3-(1H-imidazol-1-yl)propyl group, while position 5 bears the nitro functional group. The absence of a substituent at position 6 distinguishes it from analogs like , which feature a methyl group at this position .
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis route for the target compound is documented, analogous nitroimidazolylpyrimidines suggest convergent strategies:
-
Nucleophilic Aromatic Substitution: Reacting 4,6-dichloro-5-nitropyrimidine with 3-(1H-imidazol-1-yl)propan-1-amine under basic conditions could yield the N4-substituted intermediate .
-
Reductive Amination: Coupling a nitro-substituted pyrimidine aldehyde with the imidazolylpropylamine via NaBH₃CN reduction, though this method risks over-reduction of the nitro group .
Key Challenges:
-
Nitro Group Stability: The electron-deficient pyrimidine ring may sensitize the nitro group to unintended reduction or nucleophilic attack during synthesis .
-
Regioselectivity: Competing reactions at N1 versus N4 positions require careful control of stoichiometry and reaction kinetics .
Spectroscopic Characterization
Hypothetical spectral data based on structural analogs:
-
¹H NMR:
-
IR Spectroscopy:
Physicochemical Properties
Solubility and Lipophilicity
The nitro group and imidazole ring create a balance between hydrophilicity and lipophilicity:
-
logP Estimate: 1.8–2.3 (Predicted via ChemAxon)
-
Aqueous Solubility: <0.1 mg/mL at pH 7.4 (Analog shows 0.07 mg/mL)
Thermal Stability
Differential scanning calorimetry (DSC) of analog reveals decomposition onset at 218°C , suggesting the target compound may exhibit similar thermal behavior given structural similarities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume